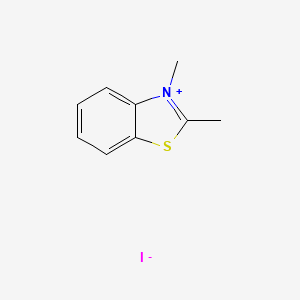

2,3-Dimethylbenzothiazolium iodide

Description

Significance of Benzothiazolium Scaffolds in Advanced Chemical Sciences

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry and materials science. bibliomed.orgnih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govpcbiochemres.combenthamscience.com This broad spectrum of activity has spurred extensive research into synthesizing novel benzothiazole-containing compounds for potential therapeutic use. bibliomed.orgnih.gov In the realm of materials science, the aromatic and heterocyclic nature of the benzothiazole core allows for the development of functional materials, such as dyes and sensors. lookchem.compcbiochemres.com The ability to modify the scaffold at various positions enables chemists to fine-tune the electronic and photophysical properties of these materials for specific applications. benthamscience.com

Historical Perspectives on the Synthesis and Initial Applications of 2,3-Dimethylbenzothiazolium Iodide

The synthesis of benzothiazolium salts like this compound historically involves the quaternization of a 2-methylbenzothiazole (B86508) precursor. A common method involves the reaction of 2-methylbenzothiazole with an alkylating agent, such as methyl iodide, to introduce a methyl group at the nitrogen atom of the thiazole (B1198619) ring. orgsyn.org Early applications of this and similar benzothiazolium salts were often centered around their use as intermediates in the synthesis of cyanine (B1664457) dyes. These dyes found use in photographic sensitization and as colorants. The reactivity of the 2-methyl group on the benzothiazolium ring is a key feature that allows for condensation reactions to form the extended conjugated systems characteristic of cyanine dyes.

Current Research Trajectories and Interdisciplinary Relevance of this compound

Current research continues to explore and expand upon the foundational applications of this compound. Its fluorescent properties are being harnessed in the development of sophisticated fluorescent probes for biological imaging and sensing. lookchem.com These probes can be designed to selectively interact with specific biomolecules or to respond to changes in their microenvironment, providing valuable insights in cellular and molecular biology. lookchem.com

Furthermore, the compound serves as a catalyst in various organic reactions, contributing to the development of more efficient and selective synthetic methods. lookchem.com Its role as a precursor for N-heterocyclic carbenes (NHCs) is also an active area of investigation. NHCs are powerful organocatalysts and ligands for transition metals, with applications in a wide range of chemical transformations.

The interdisciplinary relevance of this compound is evident in its application in fields ranging from medicinal chemistry, where it is a building block for potential therapeutic agents, to materials science, where it contributes to the creation of advanced functional materials. bibliomed.orgnih.govlookchem.com Its potential use in the development of antimicrobial and antiviral agents is also an area of ongoing study. lookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H10INS | lookchem.comtcichemicals.comsigmaaldrich.com |

| Molecular Weight | 291.15 g/mol | lookchem.comtcichemicals.comsigmaaldrich.com |

| CAS Number | 2785-06-0 | lookchem.comtcichemicals.comguidechem.com |

| Appearance | White to Light yellow powder to crystal | tcichemicals.com |

| Melting Point | 222-230 °C | lookchem.comtcichemicals.com |

| Purity | >98.0% | tcichemicals.com |

| Storage | Keep in dark place, inert atmosphere, room temperature | sigmaaldrich.com |

Properties

IUPAC Name |

2,3-dimethyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.HI/c1-7-10(2)8-5-3-4-6-9(8)11-7;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRIFNLQJXPRJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2S1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950521 | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-06-0 | |

| Record name | NSC10497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Derivatization Strategies for 2,3 Dimethylbenzothiazolium Iodide

Established Synthetic Routes to 2,3-Dimethylbenzothiazolium Iodide

The primary and most well-established method for synthesizing this compound involves the quaternization of a thiazole (B1198619) derivative.

Quaternization Reactions

The synthesis is typically achieved through the quaternization of 2-methylbenzothiazole (B86508) with iodomethane. This reaction involves the methylation of the nitrogen atom in the thiazole ring of 2-methylbenzothiazole by iodomethane, leading to the formation of the quaternary ammonium (B1175870) salt, this compound. This method is a common strategy for preparing various thiazole derivatives. The rate of this quaternization reaction has been studied, and it is noted that 2-methylbenzothiazole reacts approximately four times faster than quinaldine, an observation attributed to the lower p-value of the sulfur atom compared to a vinyl group.

| Reactants | Product | Reaction Type | Key Features |

| 2-Methylbenzothiazole, Iodomethane | This compound | Quaternization | Methylation of the nitrogen atom in the thiazole ring. |

Optimization of Reaction Conditions for High-Yield Synthesis

The efficiency of synthesizing this compound is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and reaction time is crucial for achieving high yields. For instance, in related syntheses of alkyl iodides, optimizing conditions to 80°C for 24 hours has resulted in yields as high as 87%. researchgate.net While specific optimization data for this compound synthesis is not extensively detailed in the provided results, the principles of optimizing quaternization reactions are applicable. mdpi.com For example, the synthesis of other organic salts has been optimized by carefully selecting the base to be strong enough to drive the reaction to completion while minimizing the formation of byproducts. kennesaw.edu Purification methods like trituration have also been employed to achieve high yields of pure products. kennesaw.edu

Advanced Derivatization and Functionalization of the 2,3-Dimethylbenzothiazolium Core

The this compound core serves as a versatile platform for the synthesis of more complex and functionalized molecules with applications in various fields of chemistry. lookchem.com

Incorporation into Complex Molecular Architectures

The benzothiazolium salt is a key component in the development of sophisticated molecular structures, including fluoroionophores and cyanine (B1664457) dyes. lookchem.com Its unique structure allows for the creation of a diverse range of compounds. For instance, fluoro substitution on related benzothiadiazole structures has been shown to enhance the performance of organic light-emitting diodes (OLEDs) by improving photoluminescence quantum yield and thermal stability. diva-portal.org Furthermore, this compound is a precursor in the synthesis of cyanine dyes, which are valuable fluorescent molecules. mdpi.comnih.gov The reaction of furo[b]pyrrole type aldehydes with benzothiazolium salts, for example, yields potential precursors for these dyes. mdpi.comnih.gov

| Application Area | Example | Role of 2,3-Dimethylbenzothiazolium Core |

| Fluoroionophores | Development of fluorescent sensors | Provides the core structure for modification and functionalization. lookchem.com |

| Cyanine Dyes | Synthesis of Cy3 and Cy5 derivatives | Acts as a precursor in the formation of the cyanine chromophore. mdpi.comnih.govnih.gov |

Reactions Involving the Methyl Group at Position 2 of the Benzothiazolium Salt

The methyl group at the C2 position of the benzothiazolium ring is a reactive site that can be targeted for further functionalization. Studies on the atmospheric oxidation of 2-methylbenzothiazole have shown that the hydroxyl radical can attack this methyl group, leading to the formation of an aldehyde as a stable product. researchgate.netnih.gov This reaction pathway, which involves the abstraction of a hydrogen atom from the methyl group, highlights the reactivity of this position and its potential for chemical modification. nih.gov

Condensation Reactions with Aldehydes

This compound readily undergoes condensation reactions with various aldehydes, particularly furan-2-carboxaldehydes, under Knoevenagel conditions. mdpi.com These reactions lead to the formation of highly conjugated systems containing both furan (B31954) and benzothiazole (B30560) rings. mdpi.com The reactions are typically carried out in refluxing methanol (B129727) with pyridine (B92270) as a catalyst. mdpi.com The reactivity of the aldehyde can be influenced by substituents on the furan ring; for example, an aryl group at the C5 position of furan-2-carboxaldehyde activates the carbonyl group for condensation. mdpi.com These condensation products are of interest due to their potential biological activity and as precursors for cyanine dyes. mdpi.comnih.gov

| Reactants | Catalyst | Product Type | Significance |

| This compound, 5-Aryl-furan-2-carboxaldehydes | Pyridine | Highly conjugated systems with furan and benzothiazole rings | Potential biological activity. mdpi.com |

| This compound, Furo[b]pyrrole type aldehydes | Pyridine | Precursors for cyanine dyes | Synthesis of functional dyes. mdpi.comnih.gov |

Reactions with Zincke's Salts and Related Heterocyclic Systems

The reaction between this compound and Zincke's salts, such as 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride and 2-(2,4-dinitrophenyl)isoquinolinium chloride, presents a method for the introduction of an aryl residue into the thiazole ring. This transformation occurs in hot pyridine and involves an intermolecular process where the pyridine ring of the Zincke's salt is transformed with the participation of the methyl group at the C2 position of the benzothiazolium salt. researchgate.net This reaction highlights a unique reactivity pattern of the activated methyl group in the benzothiazolium cation.

The core of this reaction involves the cleavage of the pyridinium (B92312) ring in the Zincke's salt and subsequent reaction with the nucleophilic C2-methyl group of the this compound. This process ultimately leads to the formation of a new C-C bond, attaching a substituted aryl group to the benzothiazole core.

Table 1: Reaction of this compound with Zincke's Salts

| Reactant 1 | Reactant 2 | Solvent | Condition | Outcome | Reference |

|---|---|---|---|---|---|

| This compound | 1-(2,4-Dinitrophenyl)pyridinium chloride | Pyridine | Hot | Introduction of an aryl residue into the thiazole ring | researchgate.net |

Synthesis of Related Benzothiazolium and Benzoselenazolium Salts

The fundamental structure of this compound is part of a broader class of heterocyclic quaternary salts. The synthesis of related benzothiazolium and the analogous benzoselenazolium salts often involves the quaternization of the corresponding benzothiazole or benzoselenazole (B8782803) precursors.

Synthesis of Benzothiazolium Salts

Various synthetic strategies have been developed for the preparation of substituted benzothiazolium salts, reflecting the diverse applications of these compounds.

N-Alkylation of 2-Methylbenzothiazole Analogues: A common and direct method for synthesizing N-alkyl-2-methylbenzothiazolium salts is the reaction of a 2-methylbenzothiazole derivative with an alkyl halide. For instance, N-alkyl-2-methylbenzothiazole salts are utilized in cascade cyclization reactions with aldehydes and amines to produce thiazinopyrrole fused-ring derivatives. mdpi.com

From 2-Mercaptobenzothiazole (MBT): A series of 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salts can be synthesized from the inexpensive starting material 2-mercaptobenzothiazole. The process is a two-step procedure beginning with the S-perfluoroalkylation of MBT, followed by quaternization to yield the target benzothiazolium salts. researchgate.net These salts serve as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. researchgate.net

Reductive Dimerization: The reduction of 2-substituted 3-methylbenzothiazolium salts using sodium amalgam can lead to different dimeric products depending on the substituent at the 2-position. For example, 2-phenyl substituted species are reduced to 2,2'-bibenzo[d]thiazoles, while others can form cis- researchgate.netresearchgate.netbenzothiazino[3,2-b] researchgate.netresearchgate.netbenzothiazines. researchgate.net

Table 2: Selected Methods for Synthesis of Benzothiazolium Salts

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkyl-2-methylbenzothiazole | Aldehydes, Amines, Et3N | Thiazinopyrrole fused-rings | mdpi.com |

| 2-Mercaptobenzothiazole (MBT) | Perfluoroalkyl iodide, NaH; then quaternization | 2-(Perfluoroalkylthio)benzothiazolium salts | researchgate.net |

Synthesis of Benzoselenazolium Salts

The synthesis of benzoselenazolium salts follows a similar logic to their benzothiazole counterparts, typically involving the N-alkylation (quaternization) of a pre-formed benzoselenazole ring. 2,3-Dimethylbenzoselenazolium salts are formed by the reaction of 2-methylbenzoselenazole (B1595760) with a methylating agent.

A highly analogous and efficient solvent-free method has been reported for the synthesis of 2,3-dimethylbenzoxazolium methosulfate. researchgate.net In this procedure, 2-methylbenzoxazole (B1214174) is reacted with a slight excess of dimethyl sulfate (B86663) at room temperature. The exothermic reaction proceeds to completion quickly, yielding the crystalline product in high yield. researchgate.net A similar quaternization reaction using methyl iodide with 2-methylbenzoselenazole would be expected to produce 2,3-dimethylbenzoselenazolium iodide. The general principle of quaternizing N-heterocycles with alkyl halides is a fundamental and widely applied reaction in heterocyclic chemistry. For example, 1,2-dimethylimidazole (B154445) readily reacts with 1-halobutanes to form 1-butyl-2,3-dimethylimidazolium halides. researchgate.net

Table 3: General Compound Names Mentioned

| Compound Name |

|---|

| 1-(2,4-Dinitrophenyl)pyridinium chloride |

| 1-Butyl-2,3-dimethylimidazolium bromide |

| 1-Butyl-2,3-dimethylimidazolium iodide |

| 2,2'-Bibenzo[d]thiazoles |

| This compound |

| 2,3-Dimethylbenzoxazolium methosulfate |

| 2-(Perfluoroalkylthio)benzothiazolium salts |

| 2-Mercaptobenzothiazole |

| 2-Methylbenzothiazole |

| 2-Methylbenzoxazole |

| 2-Substituted 3-methylbenzothiazolium salts |

| cis- researchgate.netresearchgate.netBenzothiazino[3,2-b] researchgate.netresearchgate.netbenzothiazines |

| Dimethyl sulfate |

| Methyl iodide |

| N-Alkyl-2-methylbenzothiazole salts |

| Sodium amalgam |

Catalytic Applications and Mechanistic Investigations of 2,3 Dimethylbenzothiazolium Iodide

2,3-Dimethylbenzothiazolium Iodide as an Organocatalyst in Organic Transformations

As a catalyst, this compound offers a metal-free alternative for promoting chemical reactions, aligning with the principles of green chemistry. Its effectiveness is particularly noted in the synthesis of heterocyclic compounds, where it contributes to more efficient and selective chemical processes. lookchem.com

The application of this compound as a catalyst has been shown to improve both the efficiency and selectivity of various chemical transformations. lookchem.com For instance, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, related imidazolium (B1220033) iodide catalysts have demonstrated high efficiency, achieving excellent yields and over 99% selectivity for the desired product under relatively mild conditions. mdpi.com While this example uses a different heterocyclic core, the mechanistic role of the iodide ion is analogous, highlighting the potential of such salts to enhance reaction performance. These catalysts facilitate key steps, such as the epoxy ring opening, leading to improved yields and purity of the final products. lookchem.commdpi.com

Table 1: Performance of Imidazolium Iodide Catalyst in Cyclic Carbonate Synthesis mdpi.com This table showcases the efficiency and selectivity of a related organocatalyst in a reaction analogous to those facilitated by this compound.

| Epoxide Substrate | Product | Conversion (%) | Isolated Yield (%) | Reaction Time (h) |

| Propylene oxide | Propylene carbonate | >99 | 92 | 1 |

| 1,2-Butylene oxide | 4-Ethyl-1,3-dioxolan-2-one | >99 | 93 | 1 |

| Styrene oxide | Styrene carbonate | >99 | 95 | 1 |

| Epichlorohydrin | (Chloromethyl)ethylene carbonate | >99 | 94 | 2 |

| Glycidyl methyl ether | (Methoxymethyl)ethylene carbonate | >99 | 90 | 1 |

The catalytic activity of this compound is rooted in the specific chemical interactions enabled by its constituent ions. The iodide, in particular, plays a crucial role through mechanisms like halogen bonding and its participation in hypervalent iodine catalysis.

A key mechanistic feature of catalysts like this compound is the ability of the iodide ion to act as a halogen bond (XB) donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts attractively with a Lewis basic site on another molecule. nih.govresearchgate.net This interaction is pivotal in organocatalysis for activating substrates. nih.govnih.gov

In reactions involving electrophiles, the iodide can form a halogen bond with a Lewis basic site (e.g., a carbonyl oxygen), enhancing the electrophilicity of the substrate and making it more susceptible to nucleophilic attack. nih.govchemrxiv.org This electrophilic activation is a cornerstone of its catalytic power, enabling reactions to proceed under mild conditions. nih.gov The strength of this interaction can be substantial, with iodine-based XB donors showing catalytic activity that can approach or even surpass that of traditional Lewis acids in certain reactions. nih.govchemrxiv.org

The iodide anion from this compound can be a precursor to more active hypervalent iodine species, which are powerful oxidants and versatile reagents in organic synthesis. cardiff.ac.uk Hypervalent iodine compounds, particularly those in the Iodine(I) and Iodine(III) oxidation states, are employed as catalysts for a wide range of transformations, including C-H aminations, oxidations of alcohols, and fluorinations. cardiff.ac.uknih.gov

Catalytic Roles in Specific Reaction Types

Mechanistic Studies of this compound Mediated Catalysis

To fully comprehend and optimize the catalytic potential of this compound, researchers have turned to advanced computational techniques to model its behavior at a molecular level.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions catalyzed by iodine-containing organocatalysts. nih.govresearchgate.net These studies provide detailed insights into the structures of transition states and intermediates, helping to elucidate the precise role of the catalyst.

For instance, computational studies have confirmed that halogen bonding between an XB donor catalyst and an iodonium (B1229267) ylide is a crucial factor in promoting cross-enolate coupling reactions. nih.gov DFT calculations can map out the entire reaction energy profile, identifying the lowest energy pathway and explaining the observed reactivity and selectivity. researchgate.net These models have been used to design more potent bidentate hypervalent iodine catalysts, showing that specific electronic properties and the geometry of the catalyst scaffold are pivotal for high activity. researchgate.net Such computational approaches validate experimental findings and guide the development of next-generation catalysts based on the structural framework of compounds like this compound.

Role of Steric and Electronic Factors in Catalytic Activity

The catalytic efficacy of this compound and its derivatives is intricately linked to the steric and electronic environment surrounding the catalytically active C2 carbon. These factors can be finely tuned by modifying the substituents on the benzothiazolium core, thereby influencing the catalyst's performance in various chemical transformations.

Research has demonstrated that N-methyl-benzothiazolium salts, the class of compounds to which this compound belongs, function as effective carbon-centered Lewis acids. This Lewis acidity is crucial for their ability to activate Si-H σ-bonds, a key step in hydrosilylation and dehydrosilylation reactions. researchgate.net The electrophilicity of the C2 carbon is a primary determinant of the catalytic activity. The selection of substituents on the aryl ring of the benzothiazolium moiety allows for the modulation of this electrophilicity and the steric hindrance around the active site. researchgate.net

A key finding is that the presence of sterically small N-aryl substituents on N-heterocyclic carbene (NHC) precatalysts, which are structurally related to benzothiazolium salts, can lead to the reversible formation of the Breslow intermediate in certain reactions. acs.org Conversely, bulkier N-aryl groups can render this formation irreversible. acs.org This highlights the delicate interplay of steric factors in the reaction mechanism.

In the context of specific reactions, such as the formal all-carbon [4 + 2] cycloaddition, the choice of N-substituent on the thiazolium precatalyst can even reverse the diastereoselectivity of the reaction. For instance, an electron-poor 3,5-bis(trifluoromethyl)phenylthiazolium catalyst favors the formation of the 2,3-cis product, whereas a 2,4,6-trimethylphenyl-substituted precatalyst selectively yields the 2,3-trans product. acs.org

The electronic properties of the substituents also play a pivotal role. Electron-withdrawing groups on the benzothiazolium ring are expected to enhance the Lewis acidity of the C2 carbon, potentially leading to higher catalytic activity in reactions where substrate activation is the rate-determining step. This principle is fundamental to the rational design of more efficient catalysts within this class.

Regeneration and Cycling of the Catalytically Active Species

A critical aspect of sustainable catalysis is the ability to regenerate and reuse the catalyst over multiple cycles. For catalysts derived from this compound, which often operate as N-heterocyclic carbene (NHC) precatalysts, regeneration of the active species is a key consideration for their practical application.

One established pathway for the deactivation of such catalysts involves the formation of dimeric species. The regeneration of the active benzothiazolium cation from these reduced forms has been demonstrated. For instance, the reductive dimerization of 2-substituted 3-methylbenzothiazolium salts can occur, and the resulting dimers can be converted back to the corresponding benzothiazolium cations through oxidation by a mild oxidant.

In the broader context of NHC catalysis, several strategies for catalyst regeneration have been explored. One innovative approach involves the use of a redox-active NHC covalently linked to a quinone. acs.orgnih.gov This hybrid catalyst facilitates internal oxidation of the Breslow intermediate to the acyl azolium. acs.orgnih.gov The catalyst can then be regenerated aerobically, producing water as the only byproduct, which allows for efficient ester synthesis with yields of up to 99%. acs.orgnih.gov This method showcases a sophisticated approach to catalyst cycling by integrating the oxidizing agent into the catalyst structure itself. acs.orgnih.gov

Another method for regenerating NHC catalysts involves electrochemical techniques. The electrochemical generation of NHCs from their precursor salts offers a mild and selective alternative to traditional chemical methods. researchgate.net This approach can be utilized for both the initial generation of the active carbene and potentially for its regeneration after a catalytic cycle, although further research is needed to fully develop this into a practical recycling process.

For benzimidazolium-based catalysts, which share structural similarities with benzothiazolium salts, it has been demonstrated that the catalyst can be recovered after a reaction, such as the intermolecular Stetter reaction, and reused multiple times without a significant loss of catalytic efficiency. lew.ro This reusability is a promising indicator for the potential of developing robust recycling protocols for this compound catalysts as well.

The development of efficient regeneration and cycling protocols is paramount for the industrial viability of catalytic systems based on this compound. Research in this area is focused on designing catalysts that are not only highly active and selective but also stable and readily recyclable, thereby minimizing waste and operational costs.

Applications of 2,3 Dimethylbenzothiazolium Iodide in Dye and Fluorophore Chemistry

Development of Fluorescent Dyes and Probes Utilizing the 2,3-Dimethylbenzothiazolium Moiety

The unique electronic structure of the 2,3-dimethylbenzothiazolium moiety makes it an excellent component for the development of fluorescent dyes. lookchem.com These dyes are instrumental in a range of scientific fields for imaging and sensing purposes. lookchem.com

The design of fluorescent probes based on the 2,3-dimethylbenzothiazolium scaffold often relies on the principle of "click-on" fluorescence or fluorogenic reactions. nih.gov In this approach, the core molecule is initially non-fluorescent or weakly fluorescent. Upon a specific chemical reaction or binding event with a target analyte, a conformational or electronic change is induced, leading to a significant increase in fluorescence emission. nih.gov

A key design strategy involves creating molecules with an intramolecular charge transfer (ICT) character. The benzothiazolium unit, being electron-deficient, can be paired with an electron-donating group. mdpi.com The photophysical properties of such dyes, including their absorption and emission wavelengths, are highly sensitive to the molecular environment, such as solvent polarity. nih.gov This sensitivity is a desirable feature for probes designed to report on changes in their local environment, for example, binding to a biological macromolecule. researchgate.net For imaging applications, these probes can be designed to be cell-permeable and to accumulate in specific organelles, such as lipid droplets, by tuning their lipophilicity. nih.gov

The 2,3-dimethylbenzothiazolium moiety can be incorporated into larger molecular systems known as fluoroionophores to detect specific ions. google.com A fluoroionophore consists of two key components: an ion-recognizing unit (the ionophore) and a fluorescent reporting unit (the fluorophore). In this context, a derivative of 2,3-dimethylbenzothiazolium acts as the fluorophore.

The ionophore is a molecular cavity or ligand specifically designed to bind a target ion, such as potassium (K⁺). google.com When the target ion is not present, the fluoroionophore may exhibit a certain level of fluorescence. Upon binding of the ion to the ionophore component, a change in the molecule's conformation or electronic structure occurs. This change alters the photophysical properties of the attached benzothiazolium-based fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. This signaling mechanism allows for the selective and sensitive optical detection of ions in various media, including biological fluids. google.comresearchgate.net

Synthesis of Thiazole (B1198619) Orange Analogues and Cyanine (B1664457) Dyes

2,3-Dimethylbenzothiazolium iodide is a key precursor in the synthesis of asymmetrical monomethine cyanine dyes, most notably Thiazole Orange (TO) and its analogues. nih.govnih.gov The synthesis typically involves the condensation of the 2,3-dimethylbenzothiazolium salt with a suitable quinoline (B57606) derivative. nih.gov This modular synthesis allows for the introduction of various substituents on both the benzothiazole (B30560) and quinoline rings, enabling the fine-tuning of the dye's properties. nih.govnih.gov

Thiazole Orange and its derivatives are renowned for their use as nucleic acid stains. nih.govnih.gov They typically exhibit low intrinsic fluorescence in solution but show a dramatic enhancement in fluorescence upon binding to DNA or RNA. nih.gov This property is highly desirable for staining applications as it leads to a high signal-to-noise ratio. The interaction with nucleic acids can occur through different modes, such as intercalation between base pairs or binding within the grooves of the helix. nih.govnih.gov

The structure of the dye heavily influences its binding affinity, selectivity for specific nucleic acid structures (e.g., duplex DNA, RNA, or triplexes), and photophysical response. nih.gov By systematically modifying the substituents on the benzothiazole or quinoline rings, researchers can modulate these properties. For instance, the introduction of chloro-substituents has been shown to produce dyes with good specificity for DNA, making them useful for flow cytometry analysis of DNA content and apoptosis. nih.gov Studies on various benzothiazole-based ligands have demonstrated that specific derivatives can differentiate between A-form and B-form helices or selectively bind to and stabilize unconventional structures like ATT triplexes. nih.gov

Table 1: Structure-Property Relationships in Benzothiazole-Based Nucleic Acid Dyes

| Dye/Ligand Group | Structural Modification | Observed Property/Relationship | Reference |

|---|---|---|---|

| Thiazole Orange Analogues | Introduction of chloro-substituents | Good specificity for DNA; suitable for flow cytometry. | nih.gov |

| Thiazole Orange Derivative | Introduction of an NH₂ group, modified with folic acid | Used to specifically label breast cancer cells. | nih.gov |

| Bis-benzothiazolyl-pyridines | Complex ligand structure | Showed high affinity for a wide range of nucleic acid structures. | nih.gov |

The utility of dyes derived from this compound is fundamentally determined by their photophysical properties, which are characterized using techniques like UV-visible absorption and fluorescence spectroscopy. nih.govmdpi.com Key parameters include the maximum absorption wavelength (λmax, abs), the maximum fluorescence emission wavelength (λmax, em), the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process. rsc.orgiaea.org

For example, chloro-substituted analogues of Thiazole Orange have been synthesized and their absorption and fluorescence properties systematically studied. nih.gov Similarly, the photophysical characteristics of other cyanine dyes are extensively investigated to understand how structural changes, such as extending the polymethine chain or altering the heterocyclic nuclei, affect their spectral properties. nih.govmdpi.com This characterization is crucial for selecting the appropriate dye and excitation/emission filters for applications like fluorescence microscopy and flow cytometry. nih.govnih.gov

Table 2: Photophysical Data for Selected Cyanine Dyes

| Dye | Solvent/Environment | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 3,3'-diethyloxadicarbocyanine iodide (DODCI) | Not specified | Not specified | Not specified | < 0.01 (for intersystem crossing) | rsc.org |

| 3,3'-diethylthiadicarbocyanine iodide (DTDI) | Not specified | Not specified | Not specified | < 0.01 (for intersystem crossing) | rsc.org |

| 3,3'-diethylthiacarbocyanine (DTC) | Bound to DNA | Not specified | Not specified | ~0.60 | nih.gov |

| "Click-on" product 11a | Methanol (B129727) | ~278-297 | ~351-374 | Not specified | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazole Orange |

| Potassium ion (K⁺) |

| 3,3'-diethyloxadicarbocyanine iodide (DODCI) |

| 3,3'-diethylthiadicarbocyanine iodide (DTDI) |

Investigation of 2,3 Dimethylbenzothiazolium Iodide in Advanced Materials Science

Integration into Functional Materials

The structural characteristics of 2,3-dimethylbenzothiazolium iodide, including its charged benzothiazolium cation and iodide counter-ion, make it a versatile candidate for incorporation into various functional materials. Its aromatic, heterocyclic nature and ionic properties are key to its utility in specialized applications.

Sol-Gel Entrapment for Sensor Applications

The sol-gel process offers a versatile method for creating porous, glass-like materials at room temperature, which can physically entrap sensitive molecules for sensor applications. google.comcapes.gov.br While direct studies on this compound are not prevalent, the principle of entrapping organic dyes and functional reagents within sol-gel matrices is well-established for the development of optical and chemical sensors. google.commdpi.commdpi.com

By analogy, this compound could be a prime candidate for such applications. Its fluorescent properties make it suitable for fluorogenic sensing devices. chemrxiv.org The sol-gel matrix, typically formed from precursors like tetraethoxysilane (TEOS), would create a stable, transparent, and porous cage around the benzothiazolium salt. mdpi.com This entrapment enhances the photostability of the entrapped molecule and provides a robust framework for a sensor test strip. google.com The porous nature of the sol-gel allows analytes from a sample to diffuse through the matrix and interact with the immobilized this compound. This interaction could lead to a detectable change in its fluorescence or absorbance, forming the basis of a sensing mechanism. The process for creating such a sensor would involve the hydrolysis and condensation of a silica (B1680970) precursor in the presence of the dissolved benzothiazolium salt, followed by aging and drying to form a stable film. google.com

Table 1: Potential Parameters for Sol-Gel Sensor Fabrication (Based on Analogy)

| Parameter | Typical Range/Value | Purpose | Reference |

| Precursor | Tetraethoxysilane (TEOS) | Forms the silica network | mdpi.com |

| Precursor/Water/Ethanol Ratio | 1:2:3 to 1:5:5 | Controls sol formation | google.com |

| Catalyst | Hydrochloric Acid (HCl) | Catalyzes hydrolysis | mdpi.com |

| Reagent Concentration | Varies (e.g., 0.005 g) | Provides the sensing element | google.com |

| Aging Time | 12 - 24 hours | Stabilizes the gel structure | google.com |

Precursor for Perovskite Passivation Materials and Opto-electronic Systems (by analogy with related iodide salts)

In the field of opto-electronics, particularly perovskite solar cells (PSCs), interface engineering is a critical strategy to enhance efficiency and long-term stability. techscience.cnsciencedaily.com Defects at the surface and grain boundaries of the perovskite layer are a primary source of non-radiative recombination, which limits device performance. sciencedaily.comresearchgate.net Research has shown that treating the perovskite surface with passivating agents can mitigate these defects.

By strong analogy with closely related substituted thiazolium iodides (TMI), this compound is a promising candidate for this purpose. techscience.cnamanote.comwikipedia.org Studies using various TMI salts have demonstrated that they can functionalize the perovskite surface, reducing recombination pathways and improving the transport of charge carriers. techscience.cnamanote.com The mechanism involves an interaction between the thiazolium cation and the perovskite surface, while the iodide can help to heal halide vacancy defects. researchgate.netamanote.com

The introduction of a this compound layer at the perovskite interface is expected to:

Reduce Defect Density: The sulfur and nitrogen atoms in the benzothiazolium ring can interact with uncoordinated lead ions on the perovskite surface, passivating defects. amanote.com

Enhance Hydrophobicity: The organic cation can create a more hydrophobic surface, improving the device's resistance to moisture-induced degradation. amanote.com

Improve Charge Extraction: By reducing interfacial defects, the passivating layer facilitates more efficient extraction of holes, leading to an enhancement in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. techscience.cnamanote.com

Unencapsulated perovskite solar cells treated with analogous thiazolium iodides have shown remarkable stability, retaining approximately 95% of their initial efficiency after 800 hours under ambient humidity. amanote.com This highlights the potential of this compound as a key component in developing high-performance and durable opto-electronic systems.

Table 2: Performance Enhancement in Perovskite Solar Cells (PSC) by Thiazolium Iodide Passivation (Illustrative Data by Analogy)

| Device Parameter | Control Device (No Passivation) | Passivated Device | Improvement | Reference |

| Power Conversion Efficiency (PCE) | ~20% | >24% | Significant Increase | researchgate.net |

| Open-Circuit Voltage (Voc) | Lower | Enhanced | Increase | techscience.cnamanote.com |

| Fill Factor (FF) | Lower | Enhanced | Increase | techscience.cnamanote.com |

| Stability (800 hrs, ~50% RH) | Significant Degradation | ~95% of initial PCE retained | Drastic Improvement | amanote.com |

Role in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, ionic interactions, and π-π stacking. rsc.orgnih.gov The structure of this compound makes it an intriguing component for the design of such assemblies.

Self-Assembly Behavior in the Presence of the Benzothiazolium Cation (by analogy with related supramolecular systems involving iodide)

The spontaneous organization of molecules into ordered structures, or self-assembly, is a fundamental concept in creating functional nanomaterials. nih.gov The 2,3-dimethylbenzothiazolium cation possesses features conducive to self-assembly in solution. youtube.com By analogy with other benzothiazole (B30560) derivatives and functionalized ionic liquids, its behavior is likely governed by a combination of forces. youtube.com

The flat, aromatic benzothiazole core promotes π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. Furthermore, the presence of the methyl groups can influence the packing arrangement. In aqueous solutions, hydrophobic interactions would likely drive the aggregation of the organic cations to minimize their contact with water. rsc.org The iodide anion plays a crucial role in guiding and stabilizing these assemblies through electrostatic interactions with the positively charged benzothiazolium cations. The interplay of these non-covalent forces can lead to the formation of various ordered structures, such as stacks, ribbons, or more complex aggregates. youtube.com

Host-Guest Interactions and Molecular Recognition

Host-guest chemistry focuses on designing host molecules that can selectively bind to specific guest molecules or ions. rsc.orgthno.org This molecular recognition is driven by non-covalent interactions and is fundamental to processes from biological sensing to environmental remediation. rsc.org

In this context, the 2,3-dimethylbenzothiazolium cation can be considered a potential "guest" for various synthetic "host" molecules. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to encapsulate guest molecules within their cavities. rsc.orgrsc.org

Cyclodextrin Inclusion: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. rsc.org The aromatic benzothiazole portion of the 2,3-dimethylbenzothiazolium cation could favorably partition into this nonpolar cavity, driven by hydrophobic effects, to form a stable host-guest inclusion complex.

Interactions with Calixarenes: Calixarenes are another class of macrocycles capable of forming complexes with cations, often involving cation-π interactions between the electron-rich aromatic walls of the host and the positive charge of the guest.

These host-guest interactions can be used to modify the properties of this compound, such as its solubility or photophysical behavior, and form the basis for creating responsive supramolecular systems for sensing or controlled release applications. rsc.org

Electrochemical and Photochemical Research Involving 2,3 Dimethylbenzothiazolium Iodide

Electrochemical Studies of Iodide and its Derivatives in the Context of 2,3-Dimethylbenzothiazolium Iodide Systems

The electrochemical behavior of systems containing this compound is largely influenced by the redox characteristics of the iodide/iodine couple and the electrochemical stability of the benzothiazolium cation.

Redox Processes and Electrochemical Stability

The electrochemical processes in solutions containing this compound are dominated by the redox reactions of the iodide anion. Iodide (I⁻) can be oxidized to iodine (I₂), which in the presence of excess iodide, forms the triiodide ion (I₃⁻). This I⁻/I₃⁻ redox couple is a cornerstone of various electrochemical systems, such as dye-sensitized solar cells (DSSCs), due to its good solubility, suitable redox potential, and rapid dye regeneration capabilities frontiersin.orgnih.gov. The standard redox potential of the I⁻/I₃⁻ couple is approximately 0.35 V versus the normal hydrogen electrode (NHE) nih.gov.

2I⁻ ⇌ I₂ + 2e⁻

I₂ + I⁻ ⇌ I₃⁻

In non-aqueous solvents, which are often used in electrochemical studies, the electro-oxidation of iodide can occur in two steps, corresponding to the oxidation of I⁻ to I₃⁻ and subsequently I₃⁻ to I₂. The stability of these species and the potentials at which these reactions occur are highly dependent on the solvent acs.orgethernet.edu.et. For instance, the stability constant (Kstab) for the formation of triiodide from iodide and iodine varies significantly with the solvent, being around 10³ in water and 10⁷ in acetonitrile (B52724) acs.org.

The 2,3-dimethylbenzothiazolium cation itself exhibits electrochemical stability. Systematic investigations of various azolium salts, including benzothiazolium derivatives, have been conducted to understand their redox properties wisc.edu. These studies show that the reduction potential of the azolium ring can be tuned by modifying its substituents wisc.edu. Saturation of the thiazolium backbone to form thiazolinium salts has been found to make the electrochemical reduction more facile wisc.edu. The electrochemical window of benzotriazolium-based ionic liquids, a related class of compounds, has been shown to be as wide as 4.0 V, indicating their suitability for electrochemical applications like supercapacitors nih.gov.

Table 1: General Electrochemical Properties of the Iodide/Triiodide Redox Couple

| Property | Description | Reference(s) |

|---|---|---|

| Primary Redox Reaction | 3I⁻ ⇌ I₃⁻ + 2e⁻ | nih.gov |

| Standard Redox Potential | ~0.35 V vs. NHE | nih.gov |

| Key Intermediate | Diiodide radical (I₂⁻•) | frontiersin.org |

| Solvent Influence | The stability of I₃⁻ and the redox potentials are highly solvent-dependent. | acs.orgacs.org |

Application in Electrochemical Synthesis and Functionalization Reactions

The electrochemical properties of iodide and benzothiazolium derivatives have been leveraged in organic synthesis. Electrochemical methods provide a green and efficient alternative to traditional chemical oxidants for the synthesis of benzothiazole (B30560) derivatives rsc.orgresearchgate.net. For instance, an external oxidant-free method for the intramolecular dehydrogenative C–S cross-coupling to form 2-aminobenzothiazoles has been developed using undivided electrolytic conditions rsc.org.

Furthermore, the electrochemical synthesis of benzothiazoles from N-aryl thioamides has been reported, demonstrating the versatility of electrosynthesis in creating this important heterocyclic scaffold rsc.org. These synthetic strategies often take advantage of the ability to precisely control the reaction potential, avoiding the use of harsh or toxic reagents scilit.com. While direct use of this compound as a catalyst in these specific syntheses is not extensively documented, its structural components are central to the classes of compounds being synthesized and the electrochemical principles being applied.

Photochemical Investigations of this compound and Related Iodide Species

The photochemistry of systems involving this compound is rich and complex, primarily due to the photoreactivity of the iodide ion and the potential for the benzothiazolium moiety to act as a photosensitizer.

Photoreactivity of Iodide Counterions in Dye Systems

The iodide counterion is not merely a spectator ion in photochemical processes, especially in dye systems. Its presence can significantly influence the photochemical pathways nih.govacs.org. In many dye-sensitized systems, iodide is known to be an excellent electron donor nih.gov. Upon photoexcitation, a sensitizer (B1316253) can oxidize iodide to an iodine atom (I•), which then reacts with another iodide ion to form the diiodide radical anion (I₂⁻•) nih.govacs.org.

Role in Visible-Light-Induced Photoredox Catalysis (by analogy with hypervalent iodine reagents)

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and the chemistry of iodine plays a significant role in this field nih.govbeilstein-journals.orgrsc.org. While this compound itself is not a classical photoredox catalyst, the behavior of its iodide component can be understood by analogy with hypervalent iodine (HVI) reagents, which are widely used in such catalytic systems frontiersin.orgnih.govrsc.org.

HVI reagents, typically iodine(III) or iodine(V) compounds, can act as powerful oxidants upon activation rsc.org. In combination with photoredox catalysis, HVI reagents can be used to generate highly reactive radical intermediates under mild conditions frontiersin.orgnih.gov. For example, they can facilitate decarboxylative functionalizations or direct C-H azidation nih.gov. The general mechanism involves the HVI reagent being activated, often by a photosensitizer, to generate a radical species that then engages in the desired chemical transformation rsc.orgresearchgate.net.

By analogy, the iodide ion in the this compound system can be photo-oxidized to an iodine radical (I•). This iodine radical can then participate in various chemical reactions, such as addition to unsaturated bonds, initiating cascade cyclizations, or acting as a catalytic species in amination reactions nih.govrsc.org. This showcases the potential for the iodide component to be an active participant in photoredox catalytic cycles.

Table 2: Roles of Hypervalent Iodine Reagents in Photoredox Catalysis

| Role | Mechanism | Example Application | Reference(s) |

|---|---|---|---|

| Oxidant for Substrate Activation | Ligand exchange with the substrate followed by homolytic cleavage to form radicals. | Decarboxylative functionalization | nih.gov |

| Functional Group Transfer Reagent | The HVI reagent carries a functional group that is transferred to the substrate. | Diazomethylation, Azidation | frontiersin.orgnih.govresearchgate.net |

| Co-catalyst | Works in tandem with a primary photocatalyst to enable a transformation. | Alkynylations | rsc.org |

Mechanisms of Photochemical Transformations

The mechanisms of photochemical transformations involving this compound and related species are multifaceted. A key process is the photo-induced electron transfer from the iodide ion to an excited state of a photosensitizer (which could be the benzothiazolium cation or another dye molecule in the system) nih.govacs.org.

Sensitized Iodide Photo-oxidation:

Excitation: A photosensitizer (S) absorbs a photon (hν) to reach an excited state (S). S + hν → S

Oxidation of Iodide: The excited sensitizer oxidizes an iodide ion. S* + I⁻ → S⁻• + I•

Formation of Diiodide Radical: The resulting iodine atom reacts with another iodide ion. I• + I⁻ → I₂⁻•

This sequence generates a reduced sensitizer and the diiodide radical anion, transiently storing the energy of the absorbed photon nih.govacs.org.

Investigations into the photochemistry of structurally related compounds like 2-iodobenzothiazole (B74616) provide further mechanistic insights. Upon UV irradiation, 2-iodobenzothiazole can undergo C-I bond cleavage to form a 2-isocyanophenylthiyl radical, which can then cyclize nih.govresearchgate.net. This highlights the potential for photochemical reactions involving the cleavage of bonds connected to the benzothiazole ring system itself, in addition to the reactions of the iodide counterion.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Control and Efficiency

The development of efficient and controlled synthetic routes to 2,3-Dimethylbenzothiazolium iodide and its derivatives is a key area of future research. While traditional methods for the synthesis of benzothiazolium salts are established, novel methodologies are being explored to enhance yield, purity, and functional group tolerance, and to promote greener and more sustainable processes.

One promising approach involves the use of microwave-assisted organic synthesis. For instance, the synthesis of related N,N'-dimethylbenzimidazolium iodide has been shown to be significantly accelerated under microwave irradiation, leading to high yields in the absence of organic solvents. researchgate.net Similar strategies could be applied to the synthesis of this compound, potentially reducing reaction times and improving energy efficiency.

Furthermore, the use of green catalysts, such as a DBU–iodine–iodide complex, has been reported for the facile synthesis of 2-phenyl benzimidazole (B57391) and benzothiazole (B30560) derivatives. This suggests the potential for developing more environmentally benign catalytic systems for the synthesis of this compound itself, moving away from traditional, often harsher, reaction conditions. The optimization of reaction parameters, such as temperature and reagent ratios, is also a critical aspect of enhancing synthetic efficiency, as demonstrated in the synthesis of other organic compounds. mdpi.com

Future research will likely focus on one-pot syntheses and flow chemistry approaches to streamline the production of this compound and its analogues, allowing for better control over reaction conditions and facilitating scalability.

Expanding Catalytic Scope and Selectivity

This compound and its parent N-methyl-benzothiazolium salts have shown significant promise as catalysts in a variety of organic transformations. lookchem.com A major direction for future research is the expansion of their catalytic scope and the enhancement of their selectivity.

N-methyl-benzothiazolium salts have been identified as a new family of carbon-centered Lewis acids capable of activating Si-H σ bonds. acs.orgacs.orgrsc.orgrsc.org This has led to their successful application as effective catalysts for a range of hydrosilylation and dehydrosilylation reactions. acs.orgacs.orgrsc.orgrsc.org A key finding is that the steric and electronic environment around the electrophilic C2 center of the benzothiazolium cation can be tuned by modifying the substituents, thereby generating more active and selective catalysts. acs.orgacs.orgrsc.orgrsc.org Future work will likely explore the synthesis of a broader library of substituted this compound derivatives to fine-tune their catalytic activity for a wider array of substrates.

Benzothiazolium salts are also known to be active catalysts for reactions such as the benzoin (B196080) condensation. osti.gov Research is ongoing to understand the precise nature of the catalytic species, with some evidence suggesting that bis(thiazolin-2-ylidene)s may be the active catalysts. osti.gov This highlights the need for further mechanistic studies to optimize these catalytic systems.

The role of the iodide counter-ion should not be overlooked. In palladium-catalyzed reactions, iodide has been shown to enhance catalytic activity through the formation of iodide-bridged binuclear palladium complexes. sigmaaldrich.com While a different catalytic system, this underscores the potential for the iodide in this compound to play a more active role than just a spectator ion, possibly influencing the catalytic cycle and selectivity. This is an area ripe for investigation.

Advanced Functional Materials Development

The unique optical and electronic properties of the benzothiazolium core make this compound an attractive component for the development of advanced functional materials. lookchem.com

One significant area of application is in the creation of high-refractive-index polymers. Highly transparent benzothiazole-based copolymers have been synthesized with high refractive indices and good thermal stability. acs.org The incorporation of benzothiazole-containing monomers, synthesized from precursors like 2-mercaptobenzothiazole, allows for the tuning of the optical properties of the resulting polymers. acs.org Future research could explore the integration of this compound as a monomer or a dopant to further enhance the refractive index and introduce other functionalities, such as conductivity or specific light-emitting properties.

Benzothiazole-disulfide based redox-responsive polymers are another exciting avenue. These polymers can be functionalized through thiol-disulfide exchange reactions, allowing for the attachment and release of molecules in response to a reducing environment. rsc.orgrsc.org This has potential applications in drug delivery and the creation of smart surfaces. rsc.orgrsc.org The quaternization of the benzothiazole nitrogen to form a salt like this compound could be explored to modulate the redox potential and solubility of such materials.

Furthermore, porous organic polymers linked by benzothiazole units have been synthesized and show high selectivity for CO2 capture. osti.gov The introduction of the charged this compound moiety into such porous structures could enhance interactions with polar molecules like CO2, potentially leading to materials with improved gas storage and separation capabilities.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and materials. Advanced spectroscopic and computational techniques are powerful tools in this endeavor.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of the 2,3-Dimethylbenzothiazolium cation. For instance, computational analysis of N-methyl benzothiazolium iodide has been used to calculate its infrared (IR) and Raman spectra, providing a basis for understanding its vibrational modes. nih.govmdpi.com Such calculations can also be used to model reaction pathways and transition states, as demonstrated in the mechanistic investigation of other organic reactions. researchgate.net Future computational work could focus on modeling the interaction of the 2,3-Dimethylbenzothiazolium cation with various substrates and reagents to elucidate the key factors governing its catalytic activity and selectivity.

Spectroscopic techniques are indispensable for probing reaction intermediates and understanding reaction kinetics. NMR-assisted kinetic studies and isotopic labeling experiments have been successfully employed to elucidate the role of intermediates in other organocatalytic reactions. nih.gov Similar approaches could be applied to reactions catalyzed by this compound to identify and characterize key intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,3-Dimethylbenzothiazolium iodide, and how is product purity validated?

- Methodology : React 2-methylbenzothiazole with iodomethane in ethanol under reflux (3:1 molar ratio) for 6–12 hours. Purify via vacuum filtration and recrystallization from methanol/water . Confirm purity using melting point analysis (expected range: 221–222°C) and nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic methyl group peaks at δ 4.00 and δ 3.24 in DMSO-d6) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Identify methyl groups (¹H NMR) and aromatic/heterocyclic carbons (¹³C NMR).

- Infrared (IR) Spectroscopy : Confirm C–H stretching (~3100 cm⁻¹) and iodide counterion presence.

- X-ray Diffraction (XRD) : Resolve crystal packing and cation-anion interactions, as demonstrated in derivatives like (E)-2-(2-{5-[(2-acetyloxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide .

Q. How does solvent choice impact the stability of this compound during storage?

- Methodology : Store under anhydrous conditions (e.g., vacuum desiccator) to prevent hydrolysis. Avoid polar protic solvents (e.g., water) that may destabilize the iodide ion. Stability in deuterated solvents (e.g., D₂O) is critical for kinetic studies, as decomposition can skew NMR-based reaction rate measurements .

Advanced Research Questions

Q. How do buffer systems influence the deprotonation kinetics of this compound?

- Methodology : Use NMR to monitor H/D exchange in D₂O with buffers (e.g., pyridine, acetate) at varying pD. Analyze pseudo-first-order rate constants to distinguish lyate ion (OD⁻) vs. general base catalysis. For example, 3-chloropyridine buffers enhance deprotonation rates by 460-fold compared to lyate ion alone .

Q. What computational approaches predict the electronic properties of this compound in non-linear optical (NLO) materials?

- Methodology : Perform density functional theory (DFT) calculations to model π-conjugation in derivatives. Optimize geometries for intramolecular charge transfer (ICT) between benzothiazolium (electron-deficient) and vinyl-thiophene (electron-rich) moieties. Compare with experimental hyperpolarizability values from XRD data .

Q. How can discrepancies in reported melting points or spectroscopic data for this compound be resolved?

- Methodology :

- Reproduce Synthesis : Verify stoichiometry (e.g., excess iodomethane) and reaction duration.

- Analytical Cross-Validation : Combine differential scanning calorimetry (DSC) with XRD to assess crystallinity.

- Purity Assessment : Use elemental analysis (C, H, N, S) to detect impurities from incomplete alkylation .

Q. What role does this compound play in designing photoactive materials?

- Methodology : Incorporate into donor-acceptor systems for light-harvesting applications. For example, couple with perovskite layers in solar cells to enhance charge separation efficiency, leveraging its high polarizability and ICT properties .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.